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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329 Get Quote

JNJ-47965567 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information for conducting experiments using JNJ-47965567, a

potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-47965567 and what is its primary mechanism of action?

A1: JNJ-47965567 is a centrally permeable, high-affinity, and selective antagonist of the P2X7

receptor, which is a ligand-gated ion channel.[1][2] Its primary mechanism of action is to block

the P2X7 receptor, thereby inhibiting the influx of ions like calcium and sodium and the efflux of

potassium that are triggered by high concentrations of extracellular ATP.[3] This blockade

prevents downstream signaling events, including the activation of the NLRP3 inflammasome

and the release of pro-inflammatory cytokines such as IL-1β.[1][3]

Q2: In which experimental systems has JNJ-47965567 been characterized?

A2: JNJ-47965567 has been characterized in a variety of in vitro and in vivo systems. In vitro

studies have utilized recombinant cell lines expressing human, rat, or mouse P2X7, as well as

native systems like human whole blood, human monocytes, rat microglia, and murine

macrophages.[1][4][5] In vivo, it has been studied in rodent models of neuropathic pain, mania,

depression, and amyotrophic lateral sclerosis (ALS).[1][5][6]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15586329?utm_src=pdf-interest
https://www.benchchem.com/product/b15586329?utm_src=pdf-body
https://www.benchchem.com/product/b15586329?utm_src=pdf-body
https://www.benchchem.com/product/b15586329?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://www.medchemexpress.com/jnj-47965567.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3114873/
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3114873/
https://www.benchchem.com/product/b15586329?utm_src=pdf-body
https://www.benchchem.com/product/b15586329?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://www.researchgate.net/publication/345240680_Chronic_administration_of_P2X7_receptor_antagonist_JNJ-47965567_delays_disease_onset_and_progression_and_improves_motor_performance_in_ALS_SOD1-G93A_female_mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: What is the mode of inhibition of JNJ-47965567?

A3: While initially suggested to be a competitive antagonist, further studies have indicated that

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[5] This means it

likely binds to an allosteric site on the receptor, rather than directly competing with ATP for the

binding site.[7]

Q4: How should I prepare and store JNJ-47965567 for my experiments?

A4: For in vitro experiments, it is recommended to first prepare a clear stock solution in a

suitable solvent like DMSO. For in vivo studies in mice, JNJ-47965567 has been administered

intraperitoneally (i.p.) after being dissolved in a vehicle such as 30% (w/v) 2-(hydroxypropyl)-

beta-cyclodextrin.[5][8] Always refer to the manufacturer's instructions for specific solubility and

storage conditions.

Quantitative Data Summary
The following tables summarize key quantitative data for JNJ-47965567 across different

species and experimental systems.

Table 1: Potency of JNJ-47965567 in In Vitro Assays
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Species Assay Type System
Potency
(pKi/pIC50/IC5
0)

Reference

Human
Radioligand

Binding
Recombinant pKi = 7.9 ± 0.07 [1][4]

Human IL-1β Release Whole Blood
pIC50 = 6.7 ±

0.07
[1][4]

Human IL-1β Release Monocytes
pIC50 = 7.5 ±

0.07
[1][4]

Rat
Radioligand

Binding
Recombinant pKi = 8.7 ± 0.07 [4]

Rat Calcium Flux Astrocytes pIC50 = 7.5 ± 0.4 [4]

Rat IL-1β Release Microglia pIC50 = 7.1 ± 0.1 [1][4]

Mouse
Dye Uptake

(Ethidium+)

J774

Macrophages

IC50 = 54 ± 24

nM
[5]

Table 2: In Vivo Efficacy of JNJ-47965567
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Animal Model Species
Dose and
Route

Effect Reference

Neuropathic Pain Rat 30 mg/kg

Modest but

significant

efficacy

[1]

Amphetamine-

induced

Hyperactivity

Rat 30 mg/kg
Attenuated

hyperactivity
[1]

ALS

(SOD1G93A)
Mouse

30 mg/kg, i.p.

(thrice weekly

from onset)

No alteration in

disease

progression

[5]

ALS

(SOD1G93A)
Mouse

30 mg/kg, i.p. (4

times per week

from pre-onset)

Delayed disease

onset and

improved motor

performance in

females

[6][8]

Key Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay (from Human Monocytes)

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood

using Ficoll-Paque density gradient centrifugation. Further purify monocytes using magnetic-

activated cell sorting (MACS) with CD14 microbeads.

Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10%

fetal bovine serum (FBS) and penicillin/streptomycin.

Priming: Prime the monocytes with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified

period (e.g., 4 hours) to induce pro-IL-1β expression.

Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of

JNJ-47965567 or vehicle control (e.g., DMSO) for a designated time (e.g., 30 minutes).
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P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as BzATP (2'- & 3'-O-(4-

Benzoylbenzoyl)adenosine 5'-triphosphate), at a concentration known to elicit a robust

response (e.g., 100 µM).

Incubation: Incubate for a period sufficient to allow IL-1β release (e.g., 1-2 hours).

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a

commercially available ELISA kit.

Data Analysis: Plot the IL-1β concentration against the log concentration of JNJ-47965567 to

determine the IC50 value.

Protocol 2: In Vitro Dye Uptake Assay (using Murine J774 Macrophages)

Cell Culture: Culture J774 murine macrophages in RPMI-1640 medium supplemented with

10% FBS and GlutaMAX.

Cell Preparation: Harvest cells and resuspend them in a low-divalent cation medium (e.g.,

145 mM NaCl, 2 mM KCl, 0.2 mM CaCl2, 13 mM D-glucose, 10 mM HEPES, pH 7.4).

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of JNJ-
47965567 or vehicle for 15 minutes at 37°C.[5]

Dye and Agonist Addition: Add a fluorescent dye that can enter cells through the P2X7 pore,

such as ethidium bromide (e.g., 25 µM), along with a P2X7 agonist like ATP (e.g., 500 µM,

which is near the EC50).[5]

Incubation: Incubate at 37°C for a short period (e.g., 5-15 minutes).

Termination of Uptake: Stop the dye uptake by adding an ice-cold stop solution containing a

high concentration of divalent cations (e.g., 20 mM MgCl2).[5]

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean

fluorescence intensity of the incorporated dye.
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Data Analysis: Calculate the percent inhibition of dye uptake at each concentration of JNJ-
47965567 to determine the IC50.
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Caption: P2X7 signaling pathway and inhibition by JNJ-47965567.
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Caption: General workflow for in vitro experiments with JNJ-47965567.

Troubleshooting Guide
Issue 1: No or low inhibition of P2X7-mediated response observed.

Issue: No/Low Inhibition Observed

Potential Causes and Solutions

JNJ-47965567 Concentration

Is the concentration range appropriate?

Solution: Perform a dose-response experiment with a wider concentration range. Ensure the compound is fully dissolved in the stock solution.

P2X7 Agonist Concentration

Is the agonist concentration too high, overcoming the antagonist?

Solution: Use an agonist concentration around the EC50 or EC80 to ensure sensitivity to inhibition.

Experimental Conditions

Are incubation times for the antagonist and agonist optimal? Is there high protein binding in the medium?

Solution: Optimize pre-incubation time with the antagonist. Consider using serum-free medium during the assay as high protein can reduce free compound concentration.

Cell System Viability

Are the cells healthy and expressing functional P2X7 receptors?

Solution: Check cell viability (e.g., with Trypan Blue). Include a positive control with a known P2X7 antagonist (e.g., A-438079) to validate the assay.

Click to download full resolution via product page

Caption: Troubleshooting guide for lack of JNJ-47965567 activity.

Issue 2: High variability between experimental replicates.

Potential Cause: Inconsistent cell numbers.

Solution: Ensure accurate cell counting and plating. Use a multichannel pipette for adding

cells and reagents to minimize variability.

Potential Cause: Edge effects in multi-well plates.

Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with

media or a buffer to maintain a consistent environment across the plate.

Potential Cause: Reagent preparation and addition.
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Solution: Prepare fresh dilutions of JNJ-47965567 and the P2X7 agonist for each

experiment. Ensure thorough mixing of all solutions before adding them to the wells.

Issue 3: Unexpected or off-target effects observed.

Best Practice: To confirm that the observed effect is due to P2X7 inhibition, it is crucial to

include appropriate controls.[9]

Control 1: Use a structurally unrelated P2X7 antagonist. If another well-characterized

P2X7 antagonist with a different chemical structure produces the same effect, it

strengthens the conclusion that the effect is on-target.[9]

Control 2: Use P2X7 knockout/knockdown cells. The most definitive control is to perform

the experiment in cells that do not express the P2X7 receptor. If the effect of JNJ-
47965567 is absent in these cells, it confirms on-target activity.

Control 3: Rescue experiment. If possible, try to rescue the phenotype by activating a

downstream signaling molecule that is normally triggered by P2X7 activation.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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